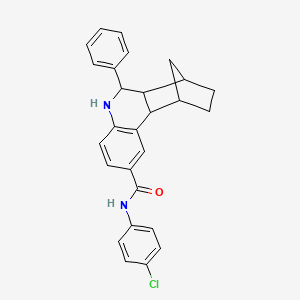![molecular formula C26H20ClNO5 B11575358 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575358.png)
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a hydroxy-methoxyphenyl group, and a dihydrochromeno-pyrrole core. It has garnered interest in various scientific fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst.
Attachment of the hydroxy-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where the hydroxy-methoxyphenyl group is introduced.
Final modifications: Any additional functional groups, such as the methyl group, are introduced in the final steps through alkylation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or reduce the chromeno-pyrrole core.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a dechlorinated or fully reduced compound.
Scientific Research Applications
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzyl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the methoxy group.
2-(2-Chlorobenzyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the hydroxy group.
2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 2-(2-Chlorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the chlorobenzyl and methyl groups, allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H20ClNO5 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20ClNO5/c1-14-7-10-20-17(11-14)24(30)22-23(15-8-9-19(29)21(12-15)32-2)28(26(31)25(22)33-20)13-16-5-3-4-6-18(16)27/h3-12,23,29H,13H2,1-2H3 |
InChI Key |
BGLXKFVVXMANQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4Cl)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-5-[(naphthalen-1-yloxy)methyl]furan-2-carboxamide](/img/structure/B11575278.png)
![1-(3-Butoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575290.png)
![[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](morpholin-4-yl)methanone](/img/structure/B11575295.png)
![N-(4-bromo-2-chlorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575298.png)
![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11575304.png)
![N-(2-ethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575306.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575309.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575310.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-propoxybenzamide](/img/structure/B11575312.png)
![N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11575321.png)

![N-(1,3-benzodioxol-5-yl)-2-{3-[(E)-(2-carbamothioylhydrazinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11575334.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methoxybenzyl)amino]phenyl thiophene-2-carboxylate](/img/structure/B11575337.png)
![methyl (2E)-(5,7,7-trimethyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)ethanoate](/img/structure/B11575340.png)
